molecular formula C15H22N4O2S B7030615 N,N,3,4-tetramethyl-5-[(1-methylimidazol-2-yl)methylamino]benzenesulfonamide

N,N,3,4-tetramethyl-5-[(1-methylimidazol-2-yl)methylamino]benzenesulfonamide

Cat. No.: B7030615
M. Wt: 322.4 g/mol
InChI Key: GCULSDRTHWZHKP-UHFFFAOYSA-N
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Description

N,N,3,4-tetramethyl-5-[(1-methylimidazol-2-yl)methylamino]benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with methyl groups and an imidazole moiety

Properties

IUPAC Name

N,N,3,4-tetramethyl-5-[(1-methylimidazol-2-yl)methylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2S/c1-11-8-13(22(20,21)18(3)4)9-14(12(11)2)17-10-15-16-6-7-19(15)5/h6-9,17H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCULSDRTHWZHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)NCC2=NC=CN2C)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3,4-tetramethyl-5-[(1-methylimidazol-2-yl)methylamino]benzenesulfonamide typically involves multiple steps, starting with the preparation of the imidazole derivative. One common method involves the cyclization of amido-nitriles under mild conditions, which can include the use of nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . The benzene sulfonamide derivative can be synthesized through sulfonation reactions, where a benzene derivative is treated with sulfonating agents such as sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N,N,3,4-tetramethyl-5-[(1-methylimidazol-2-yl)methylamino]benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups would yield carboxylic acids, while reduction of the sulfonamide group would yield an amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: As a sulfonamide derivative, it may exhibit antibacterial or antifungal properties, similar to other sulfonamide-based drugs.

    Industry: It can be used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The exact mechanism of action for N,N,3,4-tetramethyl-5-[(1-methylimidazol-2-yl)methylamino]benzenesulfonamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The imidazole moiety could play a role in binding to metal ions or participating in hydrogen bonding interactions, while the sulfonamide group could interact with amino acid residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    N,N,3,5-tetramethylbenzenesulfonamide: Similar structure but with different substitution pattern on the benzene ring.

    N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Contains a boron-containing moiety instead of an imidazole.

Uniqueness

N,N,3,4-tetramethyl-5-[(1-methylimidazol-2-yl)methylamino]benzenesulfonamide is unique due to the presence of both the imidazole and sulfonamide groups, which can confer distinct chemical and biological properties. The specific substitution pattern on the benzene ring also differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

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